2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione
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Overview
Description
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a benzoisoquinoline core structure, which is fused with a piperidine ring. The compound’s unique structure makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylpiperidine with a suitable isoquinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts, such as palladium or platinum, can enhance the reaction efficiency and reduce the overall production time.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 4-(4-Methylpiperidin-1-yl)aniline
- 2-(4-Methyl-1-piperidinyl)ethanamine
Uniqueness
Compared to similar compounds, 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione stands out due to its unique benzoisoquinoline core structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-8-10-21(11-9-13)17(23)12-22-19(24)15-6-2-4-14-5-3-7-16(18(14)15)20(22)25/h2-7,13H,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDADHJWYHVUJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322804 |
Source
|
Record name | 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820350 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326907-64-6 |
Source
|
Record name | 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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